15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane
Overview
Description
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane is a halogenated hydrocarbon compound characterized by the presence of a bromine atom and multiple fluorine atoms. This compound is part of the perfluorinated alkyl bromides family, known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane typically involves the bromination of a perfluorinated alkane. One common method is the radical bromination of 1,1,1,2,2,3,3,4,4-nonafluoropentadecane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds as follows:
C15F9H+Br2UV, AIBNC15F9Br+HBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of bromine and a suitable radical initiator ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Nucleophilic Substitution: Formation of 15-hydroxy-1,1,1,2,2,3,3,4,4-nonafluoropentadecane.
Elimination Reactions: Formation of perfluorinated alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of perfluorinated alkanes.
Scientific Research Applications
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a flame retardant.
Mechanism of Action
The mechanism of action of 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density and steric properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
- 1-Bromo-1,1,2,2,3,3,4,4,5,5-decafluoropentane
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Uniqueness
15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane is unique due to its longer carbon chain and higher degree of fluorination compared to similar compounds. This results in distinct physical and chemical properties, such as higher thermal stability, lower surface energy, and unique reactivity patterns.
Properties
IUPAC Name |
15-bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrF9/c16-11-9-7-5-3-1-2-4-6-8-10-12(17,18)13(19,20)14(21,22)15(23,24)25/h1-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEQJDKWJZYMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895209 | |
Record name | 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213207-95-5 | |
Record name | 15-Bromo-1,1,1,2,2,3,3,4,4-nonafluoropentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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